3-phenyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)propanamide
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Description
3-phenyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)propanamide is a useful research compound. Its molecular formula is C17H21N3O2 and its molecular weight is 299.374. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Researchers have developed methods for synthesizing various N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides, including compounds structurally similar to 3-phenyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)propanamide. These studies often aim to explore the compounds' chemical properties, structural configurations, and the potential for further chemical modifications. For example, the synthesis and immunomodulating activity of such compounds have been evaluated, highlighting their ability to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses in mice (Doria et al., 1991).
Biological Activities
The biological activities of pyrazole derivatives, including antimicrobial and anti-inflammatory properties, have been a significant focus. Research has shown that some N-substituted 4-carboxy-1-phenyl-1H-pyrazole-5-propanamides exhibit platelet antiaggregating activity superior or comparable to acetylsalicylic acid, along with moderate antiinflammatory, analgesic, and antipyretic activities (Menozzi et al., 1993).
Antidepressant Potential
The synthesis and evaluation of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides have been conducted, revealing potential antidepressant medications. These compounds were assessed for their antidepressant and neurotoxicity screening, indicating promising therapeutic applications (Mathew et al., 2014).
Molecular Docking and Antimicrobial Studies
A novel pyrazole derivative, optimized using density functional theory (DFT), demonstrated antimicrobial potential against several bacteria and fungi. Molecular docking studies have been used to predict the interactions between these compounds and microbial proteins, offering insights into their mechanism of action (Sivakumar et al., 2020).
Properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c21-17(7-6-14-4-2-1-3-5-14)19-15-12-18-20(13-15)16-8-10-22-11-9-16/h1-5,12-13,16H,6-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIMSUSQIZBUTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.